![molecular formula C6H11NO2 B555804 (2S)-2-amino-4-methyl-4-pentenoic acid CAS No. 87392-13-0](/img/structure/B555804.png)
(2S)-2-amino-4-methyl-4-pentenoic acid
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Overview
Description
(2S)-2-amino-4-methyl-4-pentenoic acid, also known as (2S)-AMPA, is an amino acid derivative that is used in various scientific research applications. It is a potent agonist of the AMPA receptor, a type of ionotropic glutamate receptor. The AMPA receptor has been studied extensively in neuroscience and is involved in a wide range of physiological processes, including learning and memory, pain perception, and synaptic plasticity. As such, (2S)-AMPA has become an important tool for studying the role of the AMPA receptor in various physiological processes.
Scientific Research Applications
Peptide Synthesis
4,5-DEHYDRO-LEUCINE: is extensively utilized in peptide synthesis, particularly for creating peptides with altered conformational properties and enhanced biological stability. This amino acid derivative helps in the production of peptides that can resist enzymatic degradation and have improved pharmacokinetic profiles .
mTORC1 Signaling Pathway Activation
Research has uncovered that leucine and its derivatives can stimulate protein synthesis by activating the mTORC1 signaling pathway . This pathway is crucial for cell growth and metabolism, making leucine derivatives valuable for studying muscle anabolism and other tissue growth processes .
Chromatography and Mass Spectrometry
In chromatography or mass spectrometry applications, 4,5-DEHYDRO-LEUCINE can be used as a standard or reagent to help fulfill sample manipulation during analysis. Its unique properties may aid in the separation and identification of complex biological samples .
Metabolic Engineering
The compound has potential applications in metabolic engineering, where it could be used to modify metabolic pathways in organisms like Saccharomyces cerevisiae for the production of valuable compounds such as (2S)-naringenin .
Biotechnological Applications
Modified amino acids like 4,5-DEHYDRO-LEUCINE are used in the development of next-generation DNA oligonucleotide synthesis and nucleic acid therapeutics. They offer advantages such as improved stability and functionality over traditional nucleic acids .
Mechanism of Action
Target of Action
It is known that leucine, a closely related compound, interacts with the mtorc1 signaling pathway . This pathway plays a crucial role in regulating protein synthesis and cell growth .
Mode of Action
Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .
Biochemical Pathways
Leucine, a similar compound, is known to modulate the mtor cell signaling pathway . This pathway is crucial for protein synthesis and muscle growth .
Pharmacokinetics
It is known that the compound is soluble in dmf , which could potentially influence its bioavailability.
Result of Action
Leucine, a similar compound, has been shown to promote muscle growth and metabolic health in animals and humans .
Action Environment
It is known that the compound should be stored at temperatures below -15°c , suggesting that temperature could influence its stability.
properties
IUPAC Name |
(2S)-2-amino-4-methylpent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWDKROPVYJBH-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426469 |
Source
|
Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-4-methyl-4-pentenoic acid | |
CAS RN |
87392-13-0 |
Source
|
Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of (2S)-2-amino-4-methyl-4-pentenoic acid in the production of luminmide?
A1: (2S)-2-amino-4-methyl-4-pentenoic acid is a non-proteinogenic amino acid that serves as a building block in the biosynthesis of luminmide. Luminmide is a cyclic nonribosomal peptide produced by certain bacteria. While the exact biological function of luminmide is still under investigation, it belongs to a class of molecules known for their diverse biological activities, including antimicrobial and anticancer properties. The study by [] investigated the incorporation of (2S)-2-amino-4-methyl-4-pentenoic acid, alongside other natural and synthetic analogs, into luminmide by engineered E.coli to understand the flexibility of the biosynthetic pathway and potentially generate novel luminmide derivatives.
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